molecular formula C15H11ClN4O7 B3842947 N'-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide

N'-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide

Cat. No. B3842947
M. Wt: 394.72 g/mol
InChI Key: RNEJDXUKBJAPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide” is a compound that has been used in the preparation of various derivatives . It is related to 4-Chlorophenoxyacetyl chloride, which has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.04 .

Safety and Hazards

The safety data sheet for 4-Chlorophenoxyacetyl chloride, a related compound, indicates that it may be corrosive to metals and can cause severe skin burns and eye damage .

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O7/c16-9-1-4-11(5-2-9)27-8-14(21)17-18-15(22)12-6-3-10(19(23)24)7-13(12)20(25)26/h1-7H,8H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEJDXUKBJAPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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